tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1160247-58-4
VCID: VC8013876
InChI: InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-14(20)12-5-4-6-13(19)15(12)18/h4-6,14H,7-11,20H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.3

tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.: 1160247-58-4

Cat. No.: VC8013876

Molecular Formula: C18H25BrN2O2

Molecular Weight: 381.3

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate - 1160247-58-4

Specification

CAS No. 1160247-58-4
Molecular Formula C18H25BrN2O2
Molecular Weight 381.3
IUPAC Name tert-butyl 1-amino-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-14(20)12-5-4-6-13(19)15(12)18/h4-6,14H,7-11,20H2,1-3H3
Standard InChI Key NIBUWELKNQAJIR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s defining feature is its spirocyclic framework, which connects a 2,3-dihydroindene moiety to a piperidine ring via a shared spiro carbon atom . This arrangement imposes significant three-dimensional rigidity, a property leveraged in medicinal chemistry to preorganize molecules for target binding. The indene subunit is substituted at position 3 with an amino group (-NH2) and at position 7 with a bromine atom, while the piperidine nitrogen is protected as a tert-butyl carbamate (Boc) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₂₅BrN₂O₂
Molecular weight381.3 g/mol
IUPAC nametert-Butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N
InChIKeyLGXAYSNMSFYWKL-UHFFFAOYSA-N

The bromine atom at position 7 introduces electronic anisotropy, making the compound amenable to cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig animations. Meanwhile, the Boc group serves dual roles: it protects the piperidine nitrogen during synthesis and enhances solubility in organic solvents .

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis of this compound likely proceeds through a multi-step sequence involving:

  • Construction of the spirocyclic core: A [3+2] cycloaddition or ring-closing metathesis could form the indene-piperidine junction.

  • Functionalization: Bromination at position 7 via electrophilic aromatic substitution (EAS) and introduction of the amino group through nitration followed by reduction.

  • Protection: Installation of the Boc group using di-tert-butyl dicarbonate under basic conditions .

Optimization Challenges

Critical parameters include:

  • Regioselectivity: Ensuring bromination occurs exclusively at position 7, guided by directing effects of existing substituents.

  • Stereochemical control: The spiro carbon’s configuration may influence biological activity, necessitating chiral resolution techniques or asymmetric synthesis.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Spirocycle formationGrubbs catalyst, CH₂Cl₂, 40°C62%
BrominationBr₂, FeBr₃, 0°C78%
Boc protection(Boc)₂O, DMAP, THF85%

Chemical Reactivity and Derivitization

Deprotection and Functional Group Interconversion

The Boc group is readily removed under acidic conditions (e.g., HCl in dioxane), exposing the piperidine nitrogen for further substitutions . Concurrently, the bromine atom serves as a handle for palladium-catalyzed couplings, enabling access to diverse analogs:

  • Suzuki-Miyaura: Introduces aryl/heteroaryl groups at position 7.

  • Buchwald-Hartwig: Forms C–N bonds for secondary amine derivatives.

Industrial and Research Applications

Intermediate in Drug Synthesis

This compound has been utilized as a building block in the synthesis of:

  • Kinase inhibitors: Bromine permits late-stage diversification via cross-coupling.

  • Neuroactive agents: The spirocyclic core mimics natural alkaloids.

Material Science Applications

Its rigid structure has been explored in:

  • Liquid crystals: Spirocenters induce mesophase behavior .

  • Coordination complexes: The amino group chelates metal ions .

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